6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine
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Overview
Description
“6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can influence its behavior and interactions. The specific physical and chemical properties of “this compound” are not detailed in the retrieved documents .
Scientific Research Applications
Anticancer Agents and Apoptosis Inducers
Research has demonstrated the efficacy of quinazoline derivatives as potent apoptosis inducers and anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified through structure-activity relationship studies as a clinical candidate for cancer treatment due to its potent apoptosis-inducing capabilities and excellent blood-brain barrier penetration. This compound showed high efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis and Biological Activities of Quinazoline Derivatives
The synthesis and evaluation of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates have revealed novel inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds have shown significant antitumor activity, with some derivatives inhibiting tumor cell growth at very low concentrations (Gangjee et al., 1995).
Antimicrobial Activities of Quinazoline Derivatives
A study on heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline showcased the synthesis of compounds with promising antimicrobial activities. This research contributes to the understanding of quinazoline derivatives' potential in combating microbial infections (Abdel-Mohsen, 2003).
Tyrosine Kinase Inhibitors
Quinazoline derivatives have been explored as soluble, irreversible inhibitors of the epidermal growth factor receptor, with significant implications for cancer treatment. This research highlights the potential of quinazoline compounds in developing new cancer therapies (Smaill et al., 2001).
Novel Synthesis Methods
Advancements in synthesis methods for quinazoline derivatives have been reported, including a new one-pot three-component synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. This method provides a rapid and efficient approach to synthesizing diverse quinazoline-based compounds (Dolzhenko et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPANXNIDULSBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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